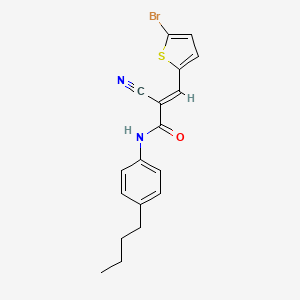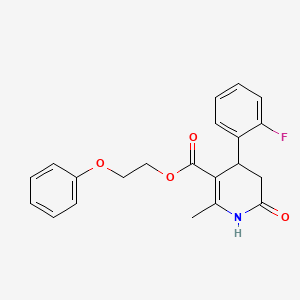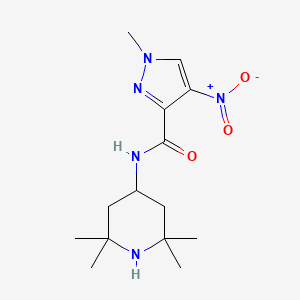![molecular formula C18H28N2OS B4681327 N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-2-(methylthio)benzamide](/img/structure/B4681327.png)
N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-2-(methylthio)benzamide
描述
N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-2-(methylthio)benzamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as TAK-659, and it belongs to the class of benzamide derivatives. The chemical structure of TAK-659 consists of a benzene ring attached to a piperidine ring through a propyl chain, and a methylthio group is attached to the benzene ring.
作用机制
The mechanism of action of N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-2-(methylthio)benzamide involves the inhibition of various signaling pathways that are involved in cell growth, survival, and proliferation. TAK-659 inhibits the activity of Bruton's tyrosine kinase (BTK), which is a key mediator of B-cell receptor signaling. Inhibition of BTK activity leads to the inhibition of downstream signaling pathways, such as the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the nuclear factor-kappa B (NF-κB) pathway, which are involved in cell survival and proliferation. In addition, TAK-659 has also been shown to inhibit the activity of interleukin-2-inducible T-cell kinase (ITK), which is involved in T-cell receptor signaling.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that TAK-659 inhibits the growth and survival of various cancer cells, including lymphoma and leukemia cells. In addition, TAK-659 has been found to enhance the efficacy of other cancer treatments, such as chemotherapy and radiotherapy. TAK-659 has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
实验室实验的优点和局限性
One of the main advantages of using N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-2-(methylthio)benzamide in lab experiments is its specificity and selectivity towards BTK and ITK. TAK-659 has been shown to have minimal off-target effects, making it a reliable tool for studying the role of BTK and ITK in various biological processes. However, one of the limitations of using TAK-659 in lab experiments is its solubility. TAK-659 has low solubility in aqueous solutions, which can make it difficult to prepare stock solutions and control the concentration of the compound in experiments.
未来方向
N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-2-(methylthio)benzamide has shown promising results in various preclinical studies, and there is potential for further research in this area. One of the future directions for research is to investigate the efficacy of TAK-659 in combination with other cancer treatments, such as immunotherapy and targeted therapy. In addition, further studies are needed to elucidate the mechanism of action of TAK-659 and its effects on other signaling pathways. Furthermore, there is potential for the development of TAK-659 analogs with improved solubility and pharmacokinetic properties.
科学研究应用
N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-2-(methylthio)benzamide has been extensively studied for its potential applications in various fields. In the field of oncology, TAK-659 has been shown to inhibit the growth of various cancer cells, including lymphoma and leukemia cells. In addition, TAK-659 has also been found to enhance the efficacy of other cancer treatments, such as chemotherapy and radiotherapy. TAK-659 has also been studied for its potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Furthermore, TAK-659 has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
属性
IUPAC Name |
N-[3-(3,5-dimethylpiperidin-1-yl)propyl]-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2OS/c1-14-11-15(2)13-20(12-14)10-6-9-19-18(21)16-7-4-5-8-17(16)22-3/h4-5,7-8,14-15H,6,9-13H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHNEZLSSKRTHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCCNC(=O)C2=CC=CC=C2SC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(dimethylamino)ethyl]-2-(4-methoxyphenoxy)butanamide](/img/structure/B4681257.png)
![6-bromo-N-[2-(dimethylamino)ethyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide](/img/structure/B4681263.png)
![8-(4-propoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4681270.png)

![N-benzyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide](/img/structure/B4681276.png)
![2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-(2,3,5,6-tetrafluorophenyl)acetamide](/img/structure/B4681281.png)
![2-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4681287.png)

![1-{4-[2-(2-pyrimidinylthio)ethoxy]phenyl}-1-propanone](/img/structure/B4681308.png)

![3-(4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B4681321.png)

![3-{[4-(4,5-dimethoxy-2-nitrobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole](/img/structure/B4681362.png)